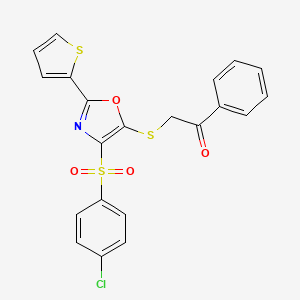![molecular formula C17H17ClN2O3 B2885049 methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate CAS No. 1280815-19-1](/img/structure/B2885049.png)
methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the pharmaceutical industry. This compound is commonly referred to as a formamide derivative and is known for its unique chemical properties, which make it an ideal candidate for drug development.
Wirkmechanismus
The mechanism of action of methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that play a crucial role in the development and progression of various diseases. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate has been shown to have a range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In addition, this compound has also been shown to have neuroprotective effects and may help to prevent or reduce the severity of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate in lab experiments include its unique chemical properties, which make it an ideal candidate for drug development. However, the limitations of this compound include its complex synthesis process, which requires specialized equipment and expertise, and its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient and cost-effective methods of synthesis. In addition, future research may also focus on the development of new derivatives of this compound with improved therapeutic properties.
Synthesemethoden
The synthesis of methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate involves a series of complex chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the use of a formamide derivative and a series of reagents that facilitate the formation of the final product. This process is time-consuming and requires careful monitoring to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate has been extensively studied for its potential applications in the pharmaceutical industry. This compound has shown promising results in the treatment of various diseases, including cancer and neurological disorders. In addition, it has also been used as a research tool in the study of various biochemical processes.
Eigenschaften
IUPAC Name |
methyl 3-[benzyl-(2-chloropyridine-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-16(21)8-10-20(12-13-5-3-2-4-6-13)17(22)14-7-9-19-15(18)11-14/h2-7,9,11H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJZGLVYPVFZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide](/img/structure/B2884973.png)
![1-Cyclopentyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2884974.png)



![(2E)-1-(4-chlorophenyl)-3-{5-nitro-2-[4-(trifluoromethyl)piperidin-1-yl]phenyl}prop-2-en-1-one](/img/structure/B2884979.png)
![[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2884983.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2884986.png)

